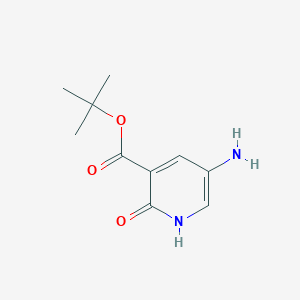![molecular formula C13H14O2 B13508991 rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B13508991.png)
rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid is a complex organic compound characterized by its unique bicyclopropane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid typically involves the reaction of carbenes with alkenes or cycloalkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to generate the carbene intermediate . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclopropane structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Uniqueness
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid stands out due to its bicyclopropane structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(1R)-2-[(1R,2S)-2-phenylcyclopropyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-7-11(12)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2,(H,14,15)/t9-,10+,11?,12-/m1/s1 |
InChI Key |
XFIGCNCLVXGNDI-AYLPWXGPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC=CC=C2)C3C[C@H]3C(=O)O |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C3CC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

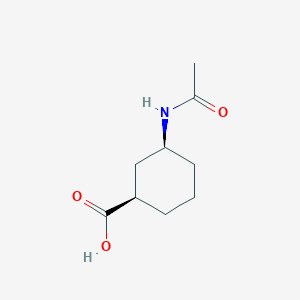
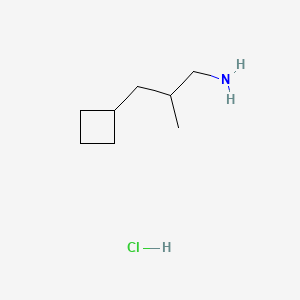
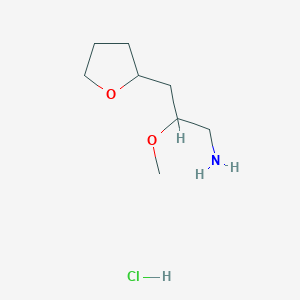
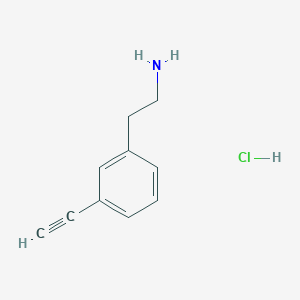
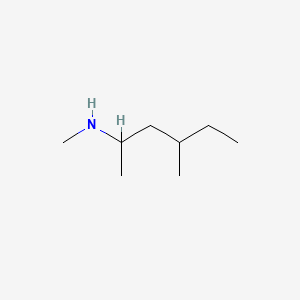
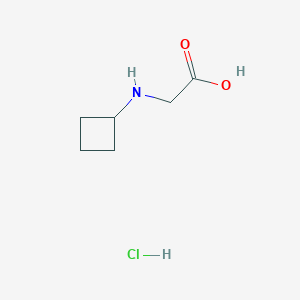
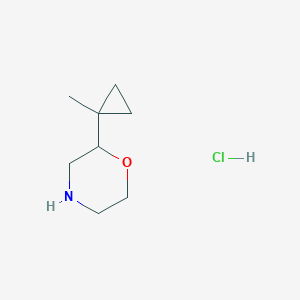
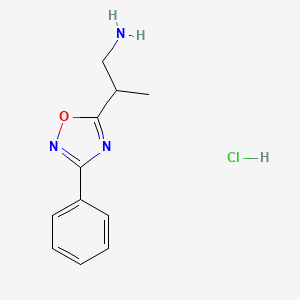
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)
![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
